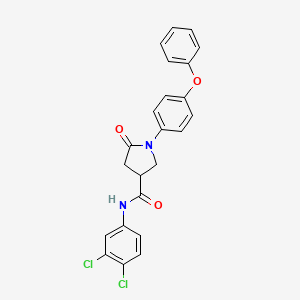
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with phenyl and phenoxyphenyl groups, along with dichlorophenyl and carboxamide functionalities. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Phenyl and Phenoxyphenyl Groups: The phenyl and phenoxyphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Incorporation of Dichlorophenyl Group: The dichlorophenyl group can be added through nucleophilic substitution reactions using suitable chlorinated aromatic compounds.
Formation of Carboxamide Functionality: The carboxamide group can be introduced through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amines or alcohols from the carboxamide and ketone functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound may be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways and physiological effects.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in gene expression, protein activity, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxamide
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-chlorophenyl)pyrrolidine-3-carboxamide
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C23H18Cl2N2O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2N2O3/c24-20-11-6-16(13-21(20)25)26-23(29)15-12-22(28)27(14-15)17-7-9-19(10-8-17)30-18-4-2-1-3-5-18/h1-11,13,15H,12,14H2,(H,26,29) |
InChI Key |
HFKGOJRFXHNEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















